molecular formula C14H11N3OS B14484505 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole CAS No. 65902-55-8

2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole

Cat. No.: B14484505
CAS No.: 65902-55-8
M. Wt: 269.32 g/mol
InChI Key: NRVSZQNOWLXCIM-UHFFFAOYSA-N
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Description

2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking a 4-methoxyphenyl group to a benzothiazole ring. This compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C14H11N3OS, and it has a molecular weight of 269.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole typically involves an azo-coupling reaction. This reaction is carried out by diazotizing 4-methoxyaniline to form 4-methoxybenzenediazonium chloride, which is then coupled with 2-aminobenzothiazole under acidic conditions . The reaction is usually performed in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The benzothiazole ring can also participate in binding interactions with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

  • 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
  • 2-[(4-Hydroxyphenyl)diazenyl]benzoic acid
  • Para red (paranitraniline red)

Comparison: 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. Compared to similar azo compounds, it exhibits different reactivity and binding characteristics, making it valuable in specific applications such as dyeing and biological staining .

Properties

CAS No.

65902-55-8

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

1,3-benzothiazol-2-yl-(4-methoxyphenyl)diazene

InChI

InChI=1S/C14H11N3OS/c1-18-11-8-6-10(7-9-11)16-17-14-15-12-4-2-3-5-13(12)19-14/h2-9H,1H3

InChI Key

NRVSZQNOWLXCIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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